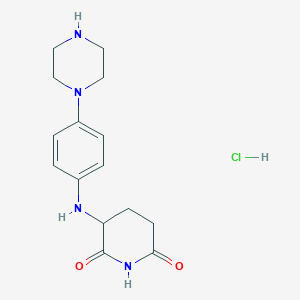
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: The piperidine-2,6-dione core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazin-1-yl Group: The piperazin-1-yl group is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the piperidine-2,6-dione core.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, modulating their activity. For example, it can inhibit the activity of widely interspaced zinc finger motif (WIZ) proteins, leading to changes in gene expression and cellular function . The pathways involved include modulation of protein degradation and signal transduction pathways.
類似化合物との比較
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride can be compared with other similar compounds, such as:
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: This compound has a similar structure but with a piperidin-4-yl group instead of a piperazin-1-yl group.
Piperidine derivatives: These compounds share the piperidine core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
生物活性
3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, a compound with the chemical formula C15H21ClN4O2, is part of the piperidine derivative family. This compound has attracted attention in medicinal chemistry for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
- Molecular Formula : C15H21ClN4O2
- Molecular Weight : 324.14 g/mol
- CAS Number : 2259851-45-9
- Purity : >96%
Antiviral Activity
Research indicates that derivatives of piperidine-2,6-diones exhibit a range of antiviral activities. For instance, compounds similar to 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione have been tested against various viruses including HIV and other RNA viruses. A study highlighted that certain derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) .
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound | Virus Tested | Activity Level |
|---|---|---|
| Compound 3f | CVB-2 | Moderate |
| Compound 3g | HSV-1 | Moderate |
| Compound 3g | CVB-2 | Moderate |
Antibacterial and Antifungal Activity
In addition to antiviral properties, piperidine derivatives have been evaluated for their antibacterial and antifungal activities. The majority of newly synthesized compounds from related studies demonstrated significant effects against various bacterial strains .
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| Compound A | E. coli | High |
| Compound B | S. aureus | Moderate |
| Compound C | C. albicans | Low |
The mechanism through which this compound exerts its biological effects is linked to its structural features that allow interaction with viral proteins and bacterial cell walls. The presence of the piperazine ring is particularly significant as it enhances binding affinity to target sites, potentially disrupting critical biological processes in pathogens.
Case Studies
One notable study synthesized a series of piperazine derivatives and assessed their biological activity through various assays. The findings indicated that modifications in the piperazine and phenyl groups significantly influenced the antiviral efficacy against HIV .
Another investigation focused on the optimization of dihydroquinazolinone derivatives for antimalarial activity, revealing that structural modifications could enhance both solubility and metabolic stability while maintaining or improving biological activity .
特性
IUPAC Name |
3-(4-piperazin-1-ylanilino)piperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2.ClH/c20-14-6-5-13(15(21)18-14)17-11-1-3-12(4-2-11)19-9-7-16-8-10-19;/h1-4,13,16-17H,5-10H2,(H,18,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVPDDOJXEDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)N3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














